molecular formula C8H11BrN2 B3014879 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine CAS No. 1511449-13-0

1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine

Cat. No.: B3014879
CAS No.: 1511449-13-0
M. Wt: 215.094
InChI Key: OXEFJIQGZINRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS 1511449-13-0) is a brominated, partially saturated imidazopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure consisting of an imidazole ring fused to a tetrahydropyridine ring, with a bromine atom at the 1-position and a methyl group at the 3-position . The molecular formula is C8H11BrN2 and it has a molecular weight of 215.09 g/mol . As a key synthetic intermediate, the bromine substituent makes this molecule a versatile building block for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse carbon- and nitrogen-based functional groups at the 1-position. The imidazo[1,5-a]pyridine scaffold is a privileged structure in pharmaceutical research, known to confer biological activity . Compounds based on this core structure are frequently explored as GABA A receptor ligands, which are relevant for treating central nervous system disorders like anxiety, sleep disorders, and seizure disorders . Furthermore, structurally similar heterocyclic systems have demonstrated notable antimicrobial properties, suggesting potential for developing new anti-infective agents . Researchers value this specific bromo-methyl derivative for its utility in constructing more complex, functionalized molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEFJIQGZINRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine typically involves the bromination of 3-methylimidazo[1,5-A]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine derivatives with various functional groups.

    Oxidation Reactions: Formation of 3-formyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine or 3-carboxy-5H,6H,7H,8H-imidazo[1,5-A]pyridine.

    Reduction Reactions: Formation of dihydroimidazo[1,5-A]pyridine derivatives.

Scientific Research Applications

Structure and Composition

  • IUPAC Name: 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
  • Molecular Formula: C8H11BrN2
  • CAS Number: 1511449-13-0
  • Molecular Weight: 215.09 g/mol

The compound's structure includes a bromine atom at the 1-position and a methyl group at the 3-position of the imidazo[1,5-A]pyridine ring. This unique arrangement contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine has been investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Case Studies

  • Anticancer Activity: Research has indicated that derivatives of imidazo[1,5-A]pyridine exhibit cytotoxic effects against cancer cell lines. The bromine substituent enhances the compound's binding affinity to specific enzymes involved in tumor growth .
  • Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell death .

Synthesis of Novel Compounds

The reactivity of this compound allows it to serve as a precursor for synthesizing new compounds with enhanced biological activities.

Synthetic Routes

  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles (e.g., amines), leading to new derivatives that may possess improved pharmacological properties .
  • Functionalization: The methyl group can undergo oxidation or reduction reactions to create various functionalized derivatives suitable for further biological testing .

Material Science

The unique properties of imidazo[1,5-A]pyridine compounds make them suitable for applications in material science.

Applications

  • Organic Electronics: Compounds derived from this structure have shown promise in organic light-emitting diodes (OLEDs) due to their electronic properties .
  • Sensors: The ability of these compounds to interact with specific analytes makes them candidates for sensor development in environmental monitoring .

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and the imidazo[1,5-A]pyridine core play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Saturation Effects

1-Bromo-3-methylimidazo[1,5-A]pyridine vs. 8-Bromo-7-methylimidazo[1,5-A]pyridine
  • Structural Differences :
    • The target compound (1-bromo-3-methyl) has bromine at position 1 and methyl at position 3, while 8-bromo-7-methylimidazo[1,5-A]pyridine (CAS 1427423-81-1) features bromine at position 8 and methyl at position 7 .
    • Impact : Bromine position influences electronic distribution. For example, bromine at position 1 (adjacent to the pyridine nitrogen) may enhance electrophilic substitution reactivity compared to position 6.
Compound CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
1-Bromo-3-methylimidazo[1,5-A]pyridine 1554534-02-9 C₇H₉BrN₂ 213.07 1-Br, 3-CH₃
8-Bromo-7-methylimidazo[1,5-A]pyridine 1427423-81-1 C₈H₇BrN₂ 211.06 8-Br, 7-CH₃
Saturated vs. Unsaturated Derivatives
  • The saturated "5H,6H,7H,8H" designation in the target compound reduces ring strain and alters solubility compared to unsaturated analogs like 1-bromoimidazo[1,5-A]pyridine. Saturation may enhance stability in aqueous environments, critical for pharmacokinetics .

Functional Group Modifications

Carboxylate Derivatives

Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyridine-3-carboxylate (CAS 1658467-54-9) introduces an ester group at position 3. This modification increases polarity, improving solubility in polar solvents, and provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids) .

Nitro and Allyl Substituents
Cysteine Protease Inhibition

Imidazo[1,5-A]pyridine derivatives with pyridyl substituents (e.g., 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-A]pyridine) exhibit Ki values of 13.75–99.30 µM against papain, driven by hydrophobic and entropic interactions . The target compound’s bromine and methyl groups may optimize such interactions by modulating lipophilicity.

Antibacterial Activity

Derivatives like those in show MIC₅₀ values of 0.6–1.4 µg/mL against Gram-positive and Gram-negative bacteria. Substituent position (e.g., bromine at 1 vs. 8) likely impacts membrane permeability and target binding .

Key Findings and Implications

Substituent Position : Bromine at position 1 (vs. 8) enhances electrophilic reactivity, critical for cross-coupling reactions in drug synthesis .

Saturation : The saturated bicyclic system improves stability, favoring in vivo applications .

Biological Performance : Methyl and bromine groups synergistically optimize lipophilicity and target binding, as seen in protease inhibitors and antibacterials .

Biological Activity

1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is a heterocyclic compound belonging to the imidazo[1,5-A]pyridine family. Its unique chemical structure, characterized by the presence of a bromine atom and a methyl group, imparts significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₁BrN₂
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 1511449-13-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances the compound's binding affinity to various proteins and enzymes through non-covalent interactions such as halogen bonding. These interactions can modulate biochemical pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that compounds related to imidazo[1,5-A]pyridine structures exhibit antimicrobial properties. For instance:

  • Antifungal Activity : Studies have shown that derivatives of imidazo[1,5-A]pyridine can inhibit fungal growth at low concentrations. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance antifungal potency against pathogens like Candida albicans and Neisseria glabrata .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes:

  • Cholinesterase Inhibition : The compound has demonstrated potential as a cholinesterase inhibitor, which is relevant for therapeutic strategies against neurodegenerative diseases .
  • Kinase Activity : It may also act as an inhibitor or modulator of kinase activity, which plays a crucial role in cell signaling pathways .

Case Studies and Research Findings

StudyFindings
Antifungal Screening A derivative exhibited MIC values significantly lower than standard antifungal agents like amphotericin B .
Enzyme Profiling The compound was part of a screening that identified several active compounds against cholinesterase and kinases .
Structural Analysis SAR studies indicate that specific substitutions on the imidazo[1,5-A]pyridine core enhance biological activity .

Applications in Medicinal Chemistry

Due to its diverse biological activities:

  • Drug Development : this compound serves as a building block for synthesizing novel pharmaceutical agents targeting various diseases.
  • Biochemical Probes : Its ability to bind selectively to target proteins makes it suitable for use as a biochemical probe in research settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-bromo-3-methyl-imidazo[1,5-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidazo[1,5-a]pyridine derivatives often involves oxidative cyclization or transition-metal-mediated reactions. For example, analogous compounds (e.g., 7-bromo-triazolo[1,5-a]pyridine) are synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)₄, or MnO₂ . A transition-metal-free approach using molecular iodine (I₂) with NaOAc has also been reported for imidazo[1,5-a]pyridines, enabling gram-scale production . Key factors include solvent choice (e.g., DMF for copper-catalyzed reactions), temperature (80–110°C), and catalyst loading (e.g., CuBr/phenanthroline systems) .
Synthesis Comparison
Method
Catalyst/Oxidizer
Yield Range
Scale
Reference

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C), HRMS , and X-ray crystallography (if crystals are obtainable). For example, the SMILES string BrC1=CC2=NC=NN2C=C1 and InChI key VGJYOOVSVQHZPL-UHFFFAOYSA-N are used for computational validation . IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹), while HPLC ensures purity (>95%) .

Q. What are the key physicochemical properties relevant to its handling in research?

  • Methodological Answer :

  • Molecular Weight : 237.18 g/mol (analogous compounds) .
  • Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent decomposition .
  • Hazard Codes : H315 (skin irritation), H319 (eye irritation) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom at the 1-position serves as a leaving group, enabling palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as base, and toluene/ethanol as solvents (70–90°C, 12–24h) . Contradictions in yield may arise from steric hindrance due to the methyl group at the 3-position, necessitating optimized ligand systems (e.g., XPhos instead of PPh₃) .

Q. What computational methods are used to predict the compound’s electronic properties and binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., DNA minor groove) by simulating π-π stacking and hydrogen bonding with imidazo-pyridine cores .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. non-toxicity) be resolved?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line specificity, concentration ranges). For example:

  • MTT Assay : Validate results using multiple cell lines (e.g., MCF-7 vs. HEK293) and orthogonal methods (e.g., apoptosis markers like caspase-3) .

  • Dose-Response Curves : EC₅₀ values should be compared under standardized O₂ levels and serum concentrations .

    Biological Activity Case Study
    Compound
    Target
    IC₅₀ (MCF-7)
    Apoptosis Induction
    Reference

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Industrial-scale production requires:

  • Purification : Chromatography (flash column) vs. recrystallization (ethanol/water).
  • Catalyst Recycling : Copper residues must be <10 ppm (validated by ICP-MS) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to avoid over-oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.